molecular formula C18H24N2O3 B6902962 N-(3,4-dihydro-2H-chromen-6-yl)-1-(2-methylpropanoyl)pyrrolidine-2-carboxamide

N-(3,4-dihydro-2H-chromen-6-yl)-1-(2-methylpropanoyl)pyrrolidine-2-carboxamide

Cat. No.: B6902962
M. Wt: 316.4 g/mol
InChI Key: LLBSODNQEXOZBH-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-chromen-6-yl)-1-(2-methylpropanoyl)pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of chromenyl pyrrolidine derivatives

Properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-6-yl)-1-(2-methylpropanoyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-12(2)18(22)20-9-3-6-15(20)17(21)19-14-7-8-16-13(11-14)5-4-10-23-16/h7-8,11-12,15H,3-6,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBSODNQEXOZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC1C(=O)NC2=CC3=C(C=C2)OCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-chromen-6-yl)-1-(2-methylpropanoyl)pyrrolidine-2-carboxamide typically involves the following steps:

    Formation of the Chromenyl Intermediate: The chromenyl intermediate can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.

    Acylation of Pyrrolidine: The pyrrolidine ring is acylated using 2-methylpropanoic acid or its derivatives in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling Reaction: The chromenyl intermediate is then coupled with the acylated pyrrolidine under appropriate conditions, such as using a base like triethylamine (TEA) or pyridine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-chromen-6-yl)-1-(2-methylpropanoyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The chromenyl moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

N-(3,4-dihydro-2H-chromen-6-yl)-1-(2-methylpropanoyl)pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases like cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-chromen-6-yl)-1-(2-methylpropanoyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dihydro-2H-chromen-6-yl)-1-(2-methylpropanoyl)pyrrolidine-2-carboxamide: shares structural similarities with other chromenyl pyrrolidine derivatives, such as:

Uniqueness

    Structural Features: The presence of both chromenyl and pyrrolidine moieties in the same molecule provides unique chemical and biological properties.

    Reactivity: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

    Biological Activity: Its potential therapeutic effects distinguish it from other similar compounds.

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